REACTION_CXSMILES
|
[F:1][C:2]1([F:12])[C:7]([F:9])([F:8])[O:6]C(Cl)=C(Cl)[O:3]1.[Cl:13]Cl.[C:15]([C:19]([Cl:22])(F)F)([Cl:18])([Cl:17])F>>[Cl:17][C:15]1([Cl:18])[C:19]([Cl:22])([Cl:13])[O:3][C:2]([F:12])([F:1])[C:7]([F:9])([F:8])[O:6]1
|
Name
|
3
|
Quantity
|
118 g
|
Type
|
reactant
|
Smiles
|
FC1(OC(=C(OC1(F)F)Cl)Cl)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(F)(Cl)(Cl)C(F)(F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was passed in until reaction
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1(OC(C(OC1(Cl)Cl)(F)F)(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 127.4 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |